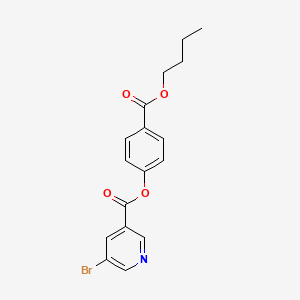

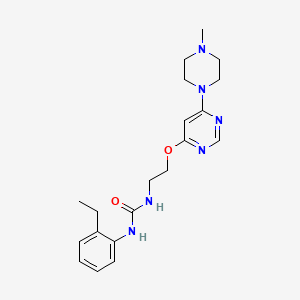

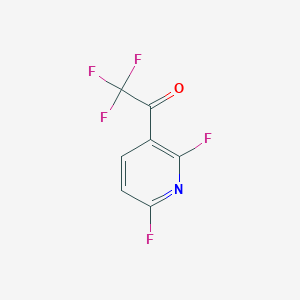

![molecular formula C17H28BNO2 B2756117 Tert-butyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine CAS No. 2484920-07-0](/img/structure/B2756117.png)

Tert-butyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine is a complex organic compound. It is a derivative of the 1,3,2-dioxaborolane group, which is a class of boron-containing organic compounds . This compound is an important intermediate in the synthesis of many biologically active compounds .

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the use of tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material . The synthesis process typically involves multiple steps, including several substitution reactions .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The presence of the 1,3,2-dioxaborolane group is a key feature of its structure . Further analysis of the molecular structure can be done using techniques such as FTIR, 1H and 13C NMR spectroscopy, and MS .Chemical Reactions Analysis

This compound can participate in various chemical reactions. For instance, it can undergo substitution reactions during its synthesis . Additionally, it can be used as an intermediate in the synthesis of other compounds, indicating its potential to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, its molecular weight can be determined using mass spectrometry . Other properties, such as its density, melting point, and boiling point, can also be determined .科学的研究の応用

Nucleophilic Substitutions and Radical Reactions

Tert-butyl phenylazocarboxylates, closely related to the tert-butyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine, are identified as versatile building blocks in synthetic organic chemistry. They are known to undergo nucleophilic substitutions on the benzene ring with aromatic amines and alcohols under mild conditions. These reactions are critical for modifying the benzene ring through radical reactions, which include oxygenation, halogenation, carbohalogenation, carbohydroxylation, and aryl-aryl coupling, thus enabling the generation of aryl radicals under specific conditions. The tert-butyloxycarbonylazo group plays a pivotal role in these processes, demonstrating the compound's versatility as a precursor in organic synthesis (Jasch et al., 2012).

Serendipitous Synthesis and Nitrogen Heterocycles

Another study showcases the serendipitous synthesis of (tert‐Butyl‐NNO‐azoxy)acetonitrile, a compound related to the chemical , highlighting its usefulness as a precursor for various nitrogen heterocycles. The study underscores the innovative approach to synthesizing this compound, offering new pathways for creating complex nitrogen-containing molecules, which are often found in pharmaceuticals and bioactive compounds (Klenov et al., 2016).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines, related to the compound in focus, are highlighted for their role as versatile intermediates in the asymmetric synthesis of amines. The tert-butanesulfinyl group not only activates the imines for addition of various nucleophiles but also serves as a chiral directing group. This characteristic is crucial for synthesizing a wide range of highly enantioenriched amines, demonstrating the compound's importance in the development of asymmetric synthesis methodologies (Ellman et al., 2002).

Catalytic Reactions and Ligand Design

The use of tert-butylmethylphosphino groups in rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes showcases another application. This research highlights the compound's role in the synthesis of chiral phosphine ligands, which are essential for catalytic asymmetric synthesis, a fundamental process in producing chiral molecules (Imamoto et al., 2012).

作用機序

Safety and Hazards

As with any chemical compound, handling Tert-butyl({[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl})amine requires appropriate safety measures. It’s important to wear protective gloves, clothing, and eye/face protection . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

特性

IUPAC Name |

2-methyl-N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H28BNO2/c1-15(2,3)19-12-13-10-8-9-11-14(13)18-20-16(4,5)17(6,7)21-18/h8-11,19H,12H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXKQQNEJFWZKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CNC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28BNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

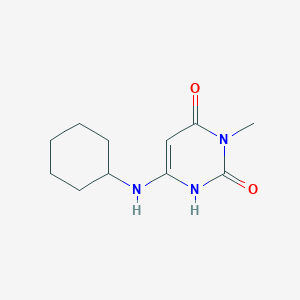

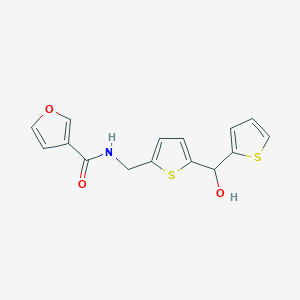

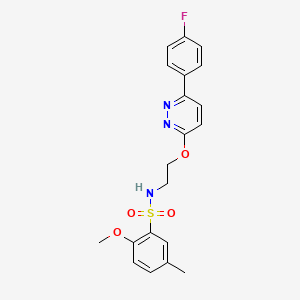

![N-(3-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2756034.png)

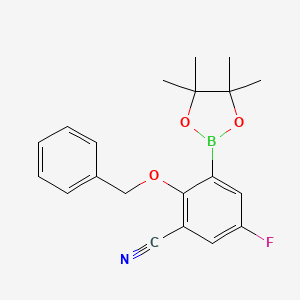

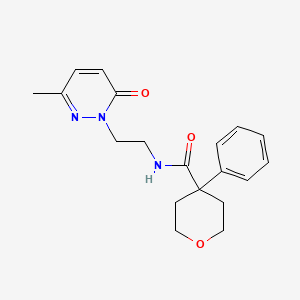

![5-(4-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2756036.png)

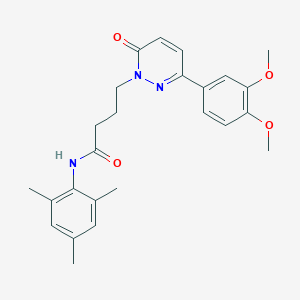

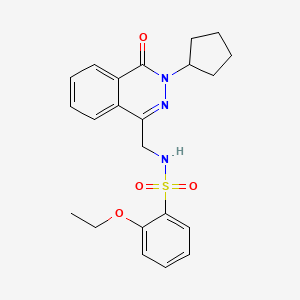

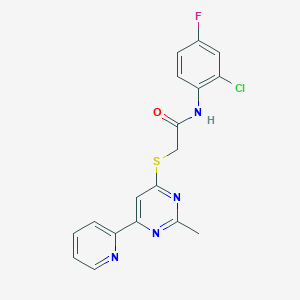

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2756057.png)